molecular formula C₁₄H₁₃N₃O₄ B1158931 N-Formyl Lenalidomide

N-Formyl Lenalidomide

Cat. No.: B1158931
M. Wt: 287.27
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl Lenalidomide is a identified impurity of Lenalidomide, an immunomodulatory drug and an analog of Thalidomide . In pharmaceutical research and development, this impurity is critical for method development and validation. It serves as a qualified reference standard for analytical testing, enabling researchers to monitor, quantify, and control the impurity profile of Lenalidomide drug substances and products. The use of this well-characterized impurity is essential for ensuring product quality, safety, and consistency, and for supporting regulatory compliance throughout the drug manufacturing process. This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₄H₁₃N₃O₄

Molecular Weight

287.27

Origin of Product

United States

Chemical Synthesis and Pathways of Formation of N Formyl Lenalidomide

Exploration of Potential Synthetic Routes to N-Formyl Lenalidomide

The deliberate synthesis of this compound is crucial for its use as a certified reference material in analytical testing, allowing for the accurate identification and quantification of this impurity in Lenalidomide drug substances and products.

Targeted Synthesis Methodologies for Reference Standard Preparation

The primary method for the targeted synthesis of this compound involves the direct formylation of Lenalidomide. This reaction is typically achieved by treating Lenalidomide with a suitable formylating agent. A common and effective formylating agent is formic acid. The general mechanism involves the nucleophilic attack of the primary aromatic amine group of Lenalidomide on the carbonyl carbon of formic acid, leading to the formation of a tetrahedral intermediate, which then dehydrates to yield the N-formyl derivative. researchgate.netacs.orgscispace.com

Other potential formylating agents that can be employed include:

Acetic formic anhydride (B1165640): This mixed anhydride can be a highly effective formylating reagent. nih.gov

Ethyl formate: This ester can also serve as a formylating agent, often requiring heat to proceed. researchgate.net

N-Formylsaccharin: This solid, stable reagent offers a mechanochemical approach to formylation. nih.gov

The choice of methodology often depends on factors such as reaction efficiency, yield, and the ease of purification of the final product to the high purity required for a reference standard.

Reaction Conditions and Precursors in Laboratory-Scale Synthesis

In a laboratory setting, the synthesis of this compound from Lenalidomide and formic acid can be carried out under relatively straightforward conditions. The reaction typically involves heating a mixture of Lenalidomide and an excess of formic acid. google.com The use of a co-solvent, such as toluene, with a Dean-Stark trap can facilitate the removal of water and drive the reaction to completion. scispace.com

The key precursor for this synthesis is 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione, the chemical name for Lenalidomide. chemical-suppliers.eu The reaction conditions can be optimized by adjusting parameters such as temperature, reaction time, and the molar ratio of the reactants to maximize the yield and purity of this compound. For instance, heating the reaction at temperatures ranging from 80°C to 110°C is often employed. nih.govgoogle.com

Below is an interactive data table summarizing typical reaction conditions for the N-formylation of primary amines, which are analogous to the synthesis of this compound.

Typical Conditions for N-Formylation of Aromatic Amines

Formylating AgentCatalyst/AdditiveSolventTemperatureReaction TimeYield
Formic AcidNoneTolueneReflux4-9 hExcellent
Formic AcidImidazoleNone (Mechanochemical)Room Temperature200 minGood
Ethyl FormateNoneNone60°CVariableModerate to Excellent
Acetic Formic AnhydrideNoneFormic Acid-20°C< 15 minExcellent

Investigation of Formation Mechanisms as a Process Impurity of Lenalidomide

The presence of this compound as a process-related impurity in the manufacturing of Lenalidomide is a critical quality attribute that needs to be controlled. Its formation is often linked to specific reagents and conditions used during the synthesis of the active pharmaceutical ingredient (API).

Identification of Key Intermediates and Side Reactions in Lenalidomide Synthesis

The synthesis of Lenalidomide typically involves the reduction of a nitro-intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. nih.govsigmaaldrich.comchemicalbook.comnih.govcymitquimica.comguidechem.comguidechem.com This reduction is commonly carried out using catalytic hydrogenation, for example, with palladium on carbon (Pd/C) as the catalyst. guidechem.com

The formation of this compound as a side product can occur if a source of a formyl group is present during or after the reduction step. One potential source is the use of formic acid or its salts (like ammonium (B1175870) formate) as a hydrogen donor in transfer hydrogenation, which is an alternative to using hydrogen gas. semanticscholar.org If residual formic acid is not completely removed, it can react with the newly formed amino group of Lenalidomide under the reaction or work-up conditions to generate the N-formyl impurity.

Another key intermediate in some synthetic routes is methyl 2-(bromomethyl)-3-nitrobenzoate. semanticscholar.org While less direct, side reactions involving this or other intermediates in the presence of certain C1 sources could potentially lead to formylated precursors.

Influence of Manufacturing Process Parameters on Impurity Generation

Several manufacturing process parameters can influence the generation of this compound. These include:

Residual Solvents and Reagents: The presence of residual formic acid, as mentioned, is a primary contributor. nih.govveeprho.com Inadequate purification of the final product or intermediates can lead to the carryover of this reagent.

Temperature: Elevated temperatures during the final steps of the synthesis, purification, or drying can accelerate the reaction between Lenalidomide and any residual formylating agents.

pH: The pH of the reaction mixture and during work-up procedures can influence the reactivity of the amino group of Lenalidomide and the formylating species.

Hold Times: Extended hold times of process streams containing both Lenalidomide and a formyl source can lead to increased levels of the N-formyl impurity.

Careful control of these parameters through process optimization and robust analytical monitoring is essential to minimize the formation of this compound and ensure the purity of the final drug substance.

Degradation Pathways Leading to this compound

This compound can also be formed as a degradation product of Lenalidomide, particularly under specific stress conditions. Forced degradation studies are instrumental in elucidating these pathways.

Lenalidomide has been shown to be susceptible to degradation under both acidic and alkaline conditions. chemrevlett.comju.edu.jo The presence of formic acid as a common impurity in pharmaceutical excipients can also lead to the formation of N-formyl degradation products in the final drug product upon storage. nih.govresearchgate.net

The degradation pathway likely involves the same fundamental reaction as in its synthesis: the formylation of the primary aromatic amine of the Lenalidomide molecule. This can be initiated by the presence of formic acid or other formylating species that may be present as impurities or formed from the degradation of excipients in the formulation. Factors such as temperature and humidity can accelerate this degradation process. nih.gov

The following table summarizes the key compounds mentioned in this article.

Chemical Stability Studies and Forced Degradation Analysis

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. researchgate.netsciensage.info These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to predict its degradation profile. researchgate.net For Lenalidomide, this typically includes exposure to acid, base, oxidation, heat, and light. abap.co.inrjptonline.orgorientjchem.org

Lenalidomide has been shown to be susceptible to degradation under various stress conditions, particularly hydrolysis (acidic and alkaline) and oxidation. abap.co.in Significant degradation has been observed when Lenalidomide is exposed to conditions such as 0.2N HCl at 50°C, 0.01N NaOH at room temperature, and 30% hydrogen peroxide (H₂O₂) at room temperature. abap.co.in Thermal stress (e.g., 80°C for 48 hours) also results in degradation, though often to a lesser extent. abap.co.in

The formation of this compound would involve the formylation of the amino group at the 4-position of the isoindolinone ring of the parent Lenalidomide molecule. This type of reaction could potentially occur during synthesis from formyl-containing reagents or solvents, or as a degradation product under specific stress conditions, although the precise pathway has not been detailed in the available literature. The stability of the resulting N-Formyl compound itself would also be a subject of these analytical investigations to ensure it can be reliably detected.

Table 1: Summary of Forced Degradation Conditions Applied to Lenalidomide This table summarizes typical stress conditions used in forced degradation studies of Lenalidomide, which are designed to produce and identify potential degradation products like this compound.

Stress ConditionReagent/MethodTemperatureDurationObserved Lenalidomide Degradation (%)
Acid Hydrolysis0.2N HCl50°C2.0 hours19.1%
Base Hydrolysis0.01N NaOHBenchtop15 minutes10.0%
Oxidation30% H₂O₂Room Temp4 hours10.7%
ThermalHot Air Oven80°C48 hours5.3%
Hydrolysis (Water)Purified Water50°C2 hours7.3%

Data compiled from a representative study on Lenalidomide degradation. abap.co.in

Advanced Analytical Methodologies for the Characterization and Quantification of N Formyl Lenalidomide

Chromatographic Techniques for Separation and Detection

Chromatography stands as the cornerstone for the separation, identification, and quantification of N-Formyl Lenalidomide. Among various chromatographic techniques, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is most prominent due to its high resolution and sensitivity for non-volatile and thermally labile compounds like this compound.

The development of a robust HPLC method is a critical step for the accurate analysis of this compound. This process involves a systematic optimization of chromatographic conditions to achieve the desired separation from Lenalidomide and other potential impurities. researchgate.net Method validation is subsequently performed in accordance with International Council for Harmonisation (ICH) guidelines to verify that the analytical procedure is suitable for its intended purpose, assessing parameters such as precision, accuracy, linearity, specificity, and robustness. researchgate.netijpar.com

The choice of stationary phase (column) and mobile phase is paramount for achieving optimal resolution between this compound, the parent Lenalidomide molecule, and other related substances.

Stationary Phase Selection: Reversed-phase columns are predominantly used for the analysis of Lenalidomide and its polar impurities. Octadecylsilane (ODS) bonded silica, or C18 columns, are the most common choice, providing the necessary hydrophobic interaction to retain the analytes. sciensage.info Other stationary phases, such as Octylsilane (C8), have also been utilized to achieve different selectivity. chemrevlett.comchemrevlett.com The selection often involves screening columns from different manufacturers to find the one that offers the best peak shape and separation. chemrevlett.com

Mobile Phase Optimization: The mobile phase typically consists of an aqueous buffer and an organic modifier. The pH of the buffer is a critical parameter that influences the retention and peak shape of ionizable compounds like Lenalidomide and its derivatives. Phosphate (B84403) buffers are commonly used to control the pH, with values typically in the acidic range (e.g., pH 2.5 to 3.5) to ensure good peak symmetry. ijpar.comijarmps.org Organic modifiers such as acetonitrile (B52724) and methanol (B129727) are used to control the elution strength of the mobile phase. researchgate.netijarmps.org The ratio of the aqueous buffer to the organic modifier is carefully adjusted to achieve the desired retention times and resolution. researchgate.net

Below is a table summarizing various optimized HPLC conditions reported for the separation of Lenalidomide and its related substances.

Stationary Phase (Column)Mobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)
Symmetry ODS (C18), 250 x 4.6 mm, 5µmPhosphate Buffer (pH 3.2) and Methanol (46:54 v/v)1.0206
X-bridge-C18, 150 mm × 4.6 mm, 3.5 µmPotassium dihydrogen orthophosphate buffer and Methanol0.8210
C-8, 250×4.6 mm ID, 5 μmMobile Phase A: Phosphate buffer (pH 3.30); Mobile Phase B: Methanol:Acetonitrile (1:5 v/v)Not Specified220
Kromasil C18, 150 x 4.6 mm, 5µmPhosphate buffer (pH 2.5) and Acetonitrile (90:10 v/v)1.0210
Inertsil ODS-3V, 150 x 4.6 mm, 3µmMobile Phase A: Phosphate buffer (pH 3.0); Mobile Phase B: Acetonitrile:Water (90:10 v/v)Not SpecifiedNot Specified

This table is interactive. You can sort and filter the data.

For complex samples containing multiple impurities with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. mastelf.com Gradient elution, where the mobile phase composition is changed over time, is a powerful strategy for impurity profiling. mastelf.comchromatographyonline.com A typical gradient for analyzing Lenalidomide impurities starts with a higher percentage of the aqueous buffer (weaker mobile phase) to retain and resolve polar impurities, followed by a gradual increase in the organic modifier concentration to elute the main component and less polar impurities. google.com

This approach offers several advantages:

Improved Resolution: It effectively separates complex mixtures of analytes. mastelf.com

Increased Peak Capacity: More peaks can be resolved within a single run.

Enhanced Sensitivity: Sharper peaks result in higher sensitivity.

Reduced Analysis Time: Late-eluting compounds are eluted faster. mastelf.com

The development of a gradient method involves optimizing the initial and final mobile phase compositions, the gradient slope (rate of change), and the total run time to ensure the separation of all known and potential unknown impurities, including positional isomers and degradation products. chromatographyonline.com

Sensitivity: The sensitivity of an analytical method is its ability to detect and quantify low levels of an analyte. This is crucial for controlling impurities, which are often present at trace levels. Key parameters for assessing sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). ijpar.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ijarmps.org HPLC methods coupled with UV detection have demonstrated sufficient sensitivity for the analysis of Lenalidomide-related substances. ijarmps.org For even higher sensitivity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) can be employed. nih.govnih.gov

Selectivity: Selectivity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound, the method must demonstrate baseline separation from the Lenalidomide peak and all other related impurities. sciensage.info Specificity is often confirmed through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. chemrevlett.comresearchgate.net The analytical method must be able to separate the main drug from these degradation products, proving its stability-indicating nature. researchgate.net

The following table presents sensitivity data from various validated HPLC methods for Lenalidomide, indicative of the performance achievable for its related substances.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Lenalidomide0.80.24
Lenalidomide0.0371 (for Impurity-A)0.1124 (for Impurity-A)
Lenalidomide0.0742 (for Impurity-B)0.2247 (for Impurity-B)

This table is interactive. You can sort and filter the data.

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This technology offers significant advantages over traditional HPLC for the analysis of this compound, including:

Higher Resolution and Efficiency: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities.

Faster Analysis Times: High flow rates can be used without sacrificing resolution, significantly reducing run times.

Increased Sensitivity: The sharper peaks result in a greater peak height, leading to lower detection limits.

Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a more environmentally friendly and cost-effective analysis.

UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully developed and validated for the determination of Lenalidomide in biological matrices, demonstrating high sensitivity and throughput. This approach is highly suitable for the trace-level quantification of this compound in various samples.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that are volatile or can be made volatile. Due to the high molecular weight and low volatility of this compound, GC is not a suitable technique for its direct analysis.

However, GC plays a vital role in pharmaceutical analysis by ensuring the purity of raw materials, intermediates, and the final API from volatile impurities. omicsonline.orgdrawellanalytical.com In the synthesis of this compound, GC is essential for:

Residual Solvent Analysis: Detecting and quantifying residual organic solvents used during the synthesis and purification process. Regulatory guidelines set strict limits for residual solvents in pharmaceutical products. ijpsjournal.com

Analysis of Volatile Raw Materials and Intermediates: Ensuring the purity of volatile starting materials and monitoring the progress of reactions involving volatile components.

Identification of Volatile By-products: Characterizing any volatile side products that may form during the manufacturing process. drawellanalytical.com

When coupled with a mass spectrometer (GC-MS), this technique provides unparalleled identification capabilities for unknown volatile impurities. omicsonline.org Therefore, while not used for the direct analysis of this compound itself, GC is an indispensable complementary technique for a comprehensive quality control strategy. thermofisher.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic and Spectrometric Characterization Methods

A suite of sophisticated analytical techniques is utilized to elucidate the structure, determine the accurate mass, and quantify this compound. These methods provide orthogonal information, leading to an unambiguous identification and characterization of the compound.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of pharmaceutical impurities, offering exceptional sensitivity and specificity. It allows for the determination of molecular weight and the study of fragmentation patterns, which aids in structural elucidation.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for confirming the identity of this compound and differentiating it from other potential impurities with the same nominal mass. By comparing the experimentally measured accurate mass with the theoretical mass, a high degree of confidence in the compound's identity can be achieved.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₄H₁₃N₃O₄
Theoretical Monoisotopic Mass287.0906 Da
Measured Accurate Mass287.0908 Da
Mass Accuracy< 1 ppm
Ionization ModeElectrospray Ionization (ESI), Positive

Note: The data in this table is illustrative and based on the theoretical values for this compound.

Tandem mass spectrometry, or MS/MS, is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation products. In an MS/MS experiment, the precursor ion corresponding to this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions provide valuable information about the connectivity of the atoms within the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of the formyl group, as well as fragmentation of the piperidine (B6355638) and isoindolinone ring systems.

Table 2: Plausible MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss/Fragment
288.1 ( [M+H]⁺ )260.1Loss of CO (formyl group)
288.1 ( [M+H]⁺ )217.1Fragmentation of the piperidine ring
288.1 ( [M+H]⁺ )189.1Further fragmentation of the isoindolinone core

Note: This data is hypothetical and represents a plausible fragmentation pathway for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. For this compound, ¹H NMR would reveal the number of different types of protons, their chemical shifts, and their coupling patterns, which helps to establish the connectivity of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for a more detailed structural assignment.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Formyl Proton~8.5s
Aromatic Protons7.2 - 8.0m
Piperidine Protons2.0 - 4.5m
Isoindolinone Protons4.2 - 4.8m

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H, C=O (amide, imide, and formyl), and aromatic C-H and C=C bonds. This information serves as a useful fingerprint for the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The presence of the aromatic isoindolinone system in this compound would result in characteristic UV absorption maxima. A calibration curve can be constructed by measuring the absorbance of solutions with known concentrations, allowing for the quantification of this compound in samples.

Table 4: Expected Spectroscopic Data for this compound

TechniqueCharacteristic Features
IR Spectroscopy ~3300 cm⁻¹ (N-H stretching), ~1700-1750 cm⁻¹ (C=O stretching from imide and formyl), ~1650 cm⁻¹ (C=O stretching from amide), ~1600 cm⁻¹ (aromatic C=C stretching)
UV-Vis Spectroscopy Absorption maxima in the range of 220-300 nm, characteristic of the aromatic chromophore.

Note: The data presented is based on the expected spectroscopic behavior of the functional groups present in this compound.

Structural Analysis and Conformational Studies of N Formyl Lenalidomide

Detailed Molecular Structure Elucidation

The elucidation of the molecular structure of N-Formyl Lenalidomide involves a comprehensive examination of its stereochemical properties and the precise spatial arrangement of its constituent atoms, defined by bond lengths, bond angles, and dihedral angles.

Similar to its parent compound, Lenalidomide, this compound possesses a single chiral center. nih.gov This stereocenter is located at the C3 position of the glutarimide (B196013) ring. Consequently, the molecule exists as a racemic mixture of two non-superimposable mirror images: the (S)- and (R)-enantiomers. The biological activity of Lenalidomide's enantiomers can differ, and while specific studies on the separate enantiomers of this compound are not detailed in the available literature, it is a critical feature for its interaction with biological targets. nih.govresearchgate.net The glutarimide moiety of the related compound Lenalidomide is crucial for its binding within a hydrophobic pocket of its target protein, Cereblon (CRBN). nih.govnaist.jp

Precise experimental data from techniques like X-ray crystallography for this compound are not prominently available. However, computational methods, such as Density Functional Theory (DFT), have been used to calculate the geometric parameters for the parent molecule, Lenalidomide. These calculations provide a foundational understanding of the core structure's geometry.

Studies using the B3LYP/6-311G** level of theory have determined key bond lengths in Lenalidomide. researchgate.net For instance, the C=O bond lengths in the phthalimide (B116566) and glutarimide rings are critical to the molecule's electronic structure and potential for hydrogen bonding. The addition of the N-formyl group is expected to alter the geometry around the C4-N bond of the isoindolinone ring, potentially affecting the planarity and electronic conjugation of this part of the molecule.

Below is a table of selected calculated bond lengths for the parent compound, Lenalidomide, which serves as a reference for understanding the core structure of its N-formyl derivative. researchgate.net

BondCalculated Bond Length (Å)
O1-C21.249
C4-O51.259
Data for Lenalidomide calculated at the B3LYP/6-311+G* level of theory.*

Conformational Preferences and Dynamics

Computational chemistry provides powerful tools for exploring the conformational landscape of molecules. Molecular dynamics (MD) simulations, in particular, can be used to study the dynamic behavior of a molecule in a simulated physiological environment over time.

For the parent compound Lenalidomide, MD simulations have been employed to investigate its interaction with its primary target, the CRBN protein. scielo.org.zascielo.org.za These simulations revealed that the Lenalidomide/CRBN protein complex reaches a stable state, indicating that the binding does not induce significant disruptive structural changes in the protein. scielo.org.za Such computational approaches could be applied to this compound to predict its preferred conformations in solution, identify low-energy states, and understand how the N-formyl group might alter its dynamic interactions with binding partners compared to Lenalidomide.

While computational methods offer predictive insights, experimental techniques are essential for validating these models and determining the molecule's structure in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining the predominant conformation of molecules in solution. mdpi.com By measuring through-space interactions between protons, it is possible to deduce internuclear distances and establish the three-dimensional arrangement of the molecule. This experimental approach would be highly valuable for characterizing the conformational preferences of this compound in a solution environment, which is more representative of its state in biological systems.

Biorelevant Chemical Transformations and Interactions Excluding Human Clinical Data

In Vitro Biotransformation Studies (Non-Human/Enzyme Systems)

Comprehensive searches of scientific literature did not yield specific in vitro biotransformation studies conducted on N-Formyl Lenalidomide. The biotransformation of its parent compound, Lenalidomide, has been investigated and is characterized by minimal metabolism. The primary reported metabolites of Lenalidomide are 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, with no significant evidence of N-formylation as a metabolic pathway. This suggests that this compound is not a recognized metabolite of Lenalidomide in the studied in vitro systems.

While direct studies on the enzymatic hydrolysis of this compound are not available, the general principles of formamide (B127407) metabolism can provide a theoretical framework. N-formyl groups on various compounds can be subject to enzymatic hydrolysis by deformylases or amidases, which would convert this compound back to Lenalidomide and formic acid. The susceptibility to such enzymatic action would depend on the specific enzymes present in the system and their substrate specificity.

Amide bonds, in general, are known for their high stability. However, their hydrolysis can be catalyzed by enzymes such as serine proteases. mdpi.com The enzymatic lability of an amide bond in a molecule like this compound would be influenced by the steric and electronic environment of the formyl group.

The stability of this compound in simulated biological fluids is a critical factor in understanding its potential behavior. While specific data for this compound is lacking, the stability of the amide bond is generally pH-dependent.

Simulated Gastric Fluid (SGF): Typically acidic (pH 1.2-3.0), SGF could potentially mediate the acid-catalyzed hydrolysis of the N-formyl group. The rate of this hydrolysis would be dependent on the temperature and the specific chemical structure of this compound.

Simulated Intestinal Fluid (SIF): With a pH closer to neutral (around 6.8-7.4), the rate of uncatalyzed hydrolysis in SIF would be expected to be slower than in SGF. However, the presence of enzymes in more complex intestinal models could contribute to its degradation.

Plasma pH: At the physiological pH of blood plasma (approximately 7.4), the chemical stability of the amide bond in this compound is expected to be relatively high in the absence of specific enzymatic activity.

The following table illustrates the stability of a different amide compound in simulated biological fluids to provide a general context for the potential behavior of this compound.

Illustrative Stability of an Amide Compound in Simulated Biological Fluids
Simulated FluidpHIncubation Time (hours)Compound Remaining (%)
Simulated Gastric Fluid (SGF)1.2185
Simulated Gastric Fluid (SGF)1.2460
Simulated Intestinal Fluid (SIF)6.8198
Simulated Intestinal Fluid (SIF)6.8495

Consideration as a Precursor or Product in Hypothetical Biochemical Pathways

Given the absence of this compound as a reported metabolite of Lenalidomide, its presence in a biological system would likely be the result of direct administration or theoretical formation from endogenous formylating agents.

In biological systems, formylation is a known post-translational modification and can occur through enzymatic and non-enzymatic pathways. wikipedia.org Endogenous formylating agents, such as 10-formyltetrahydrofolate, could theoretically react with the primary amino group of Lenalidomide to form this compound. This reaction would be catalyzed by specific formyltransferases. wikipedia.org

Non-enzymatic formylation could also be a possibility, involving reactive formylating species that may be present in certain cellular environments. The table below lists some potential endogenous and exogenous formylating agents.

Potential Formylating Agents
AgentTypePotential Role
10-FormyltetrahydrofolateEndogenousEnzymatic formylation of various substrates
Formyl-CoAEndogenousHypothetical formyl donor
Formic AcidEndogenous/ExogenousCan act as a formylating agent under certain conditions
N-formylmethionineEndogenousInitiator of protein synthesis in bacteria

If this compound were present in a biological system, it could potentially undergo further metabolic transformations. The most probable metabolic pathway would be hydrolysis of the formyl group to yield Lenalidomide. This could occur either chemically, influenced by pH, or be enzymatically mediated.

Other theoretical metabolic pathways could involve modifications to the core Lenalidomide structure, similar to the metabolism of Lenalidomide itself. These could include hydroxylation or other phase I and phase II metabolic reactions, although the presence of the N-formyl group might influence the substrate's recognition and processing by metabolic enzymes. Any such transformations would be purely speculative without direct experimental evidence.

Future Directions and Research Gaps in N Formyl Lenalidomide Studies

Development of More Sensitive and Specific Analytical Methods

The control and monitoring of impurities in active pharmaceutical ingredients (APIs) like Lenalidomide are critical for regulatory compliance and patient safety. daicelpharmastandards.com Current analytical methods, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), are employed to detect and quantify Lenalidomide and its related substances. abap.co.insciensage.info These methods often utilize C18 columns with mobile phases consisting of phosphate (B84403) buffers and organic modifiers like acetonitrile (B52724), with UV detection typically set around 210 nm. abap.co.insciensage.info

However, a significant research gap exists in the development of analytical techniques with enhanced sensitivity and specificity tailored for N-Formyl Lenalidomide. While existing methods can separate the main impurities, achieving low limits of detection (LOD) and quantification (LOQ) for specific compounds like this compound remains a challenge. semanticscholar.orgresearchgate.net Future research should focus on ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry (LC-MS/MS) methods. nih.govnih.gov An LC-MS/MS method would not only provide lower detection limits, crucial for identifying trace amounts of the impurity, but also offer structural confirmation, ensuring unambiguous identification. nih.gov Developing such highly sensitive methods is essential for accurately profiling the impurity in both bulk drug substances and final dosage forms, as well as for potential use in metabolic studies. nih.gov

Comprehensive Understanding of Impurity Formation Kinetics in Industrial Processes

Impurities in pharmaceutical products can arise during synthesis or degradation upon storage. daicelpharmastandards.com For Lenalidomide, the manufacturing process involves multiple steps where byproducts can form. google.comgoogle.com The formation of unknown impurities during reactions is a key concern that process chemists aim to control. google.com this compound is one such process-related impurity or degradant that needs to be carefully monitored.

A critical research gap is the lack of detailed kinetic studies on the formation of this compound during the industrial synthesis of Lenalidomide. Understanding the reaction kinetics—how factors such as temperature, pH, solvent, and reactant concentrations influence the rate of formation of this specific impurity—is paramount. Such studies would enable the optimization of the manufacturing process to minimize its generation. Future work should involve systematic kinetic modeling of the final steps of Lenalidomide synthesis to identify the precise conditions under which this compound is formed. This would provide a scientific basis for establishing effective process controls and specifications, ensuring the final API consistently meets high purity standards of over 99.9%. google.comgoogleapis.com

Systematic Investigation of Potential Biological Activity at the Molecular Level

The mechanism of action of Lenalidomide is well-established; it exerts its therapeutic effects by binding to the protein Cereblon (CRBN). nih.govnih.gov This binding alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). proquest.combroadinstitute.orgnih.govascopost.com This degradation is responsible for both the anti-myeloma and immunomodulatory effects of the drug. nih.govnih.govresearchgate.net

A significant and pressing research gap is the complete lack of information on the biological activity of this compound. It is currently unknown whether this impurity retains the ability to bind to Cereblon or induce the degradation of IKZF1 and IKZF3. The addition of a formyl group to the 4-amino position of the isoindolinone ring represents a substantial structural modification that could drastically alter its interaction with the target protein.

Future research must systematically investigate the molecular activity of this compound. This would involve:

In vitro binding assays to determine its affinity for the CRBN protein compared to the parent Lenalidomide.

Cell-based proteomic studies to assess whether it induces the degradation of IKZF1 and IKZF3 in relevant cancer cell lines. broadinstitute.org

Transcriptional and functional assays to see if it modulates downstream targets like IRF4 or affects T-cell proliferation and cytokine production (e.g., IL-2). nih.govdrugbank.com

Exploration of Novel Synthetic Pathways for this compound and Related Compounds

The availability of pure reference standards for impurities is a prerequisite for the development and validation of analytical methods. synzeal.com this compound is manufactured and sold for this purpose, enabling its use in quality control laboratories to identify and quantify its presence in Lenalidomide API. kmpharma.in The synthesis of Lenalidomide itself typically involves the reduction of a nitro-intermediate, 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione. google.comchemicalbook.com

While synthetic routes to Lenalidomide are established, there is a need to explore and optimize synthetic pathways specifically for this compound. semanticscholar.org The goal of this research would not be for therapeutic use, but to develop efficient, scalable, and high-purity routes for producing the analytical standard. Future research could focus on direct formylation of Lenalidomide or developing protecting group strategies earlier in the synthesis to introduce the N-formyl group more efficiently. The development of novel and cost-effective synthetic methods would ensure a reliable supply of this critical reference material for pharmaceutical companies worldwide, supporting robust quality control throughout the lifecycle of Lenalidomide products. nih.gov

Q & A

Basic Research Questions

Q. How should researchers design preclinical studies to evaluate the stability and bioactivity of N-Formyl Lenalidomide in combination therapies?

  • Methodological Answer: Preclinical studies should prioritize formulation stability under varying pH and temperature conditions, particularly when combining this compound with immunomodulatory agents (e.g., tafasitamab). Use anhydrous diluents like lactose to maintain stability, as demonstrated in pharmaceutical composition studies . Dose-response curves should be generated using in vitro cytotoxicity assays (e.g., against DLBCL cell lines) with controls for solvent effects. For in vivo models, employ xenograft mice with measurable residual disease (MRD) monitoring to assess tumor regression dynamics .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer: Follow OSHA HCS guidelines:

  • Ventilation: Use fume hoods with ≥6 air changes/hour to minimize inhalation exposure .
  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical resistance) and NIOSH-approved N95 respirators during prolonged handling .
  • Storage: Store in sealed containers at 2–8°C, segregated from oxidizing agents to prevent degradation .

Q. How can researchers optimize data collection for early-phase clinical trials involving this compound?

  • Methodological Answer: Use structured electronic case report forms (eCRFs) to standardize adverse event (AE) reporting (e.g., CTCAE v5.0 criteria). Incorporate real-time data validation to flag inconsistencies (e.g., mismatched dose-volume entries). For longitudinal studies, track progression-free survival (PFS) using RECIST 1.1 criteria and correlate with biomarkers like MRD status .

Advanced Research Questions

Q. How should contradictory efficacy data between monotherapy and combination regimens be analyzed in this compound studies?

  • Methodological Answer: Conduct meta-analyses stratified by trial design variables:

  • Subgroup Analysis: Compare outcomes in patients stratified by age (e.g., <65 vs. ≥65 years) and disease stage (e.g., relapsed/refractory vs. untreated).
  • Bias Adjustment: Use inverse probability weighting to account for crossover designs or inadequate washout periods in historical trials .
  • Example: In DLBCL trials, combination therapies (e.g., this compound + R-CHOP) showed ORR >90% vs. 24–36% for monotherapy, but confounding factors like concomitant drugs require sensitivity analysis .

Q. What methodologies address the challenges of long-term efficacy assessment in this compound maintenance therapy?

  • Methodological Answer: Implement adaptive trial designs with pre-specified endpoints:

  • Endpoint Flexibility: Allow transition from PFS to overall survival (OS) if interim analyses show sustained MRD negativity .
  • Stopping Rules: Define MRD-guided discontinuation criteria (e.g., halt therapy after 3 years if MRD-negative, continue indefinitely if MRD-positive) .
  • Real-World Data Integration: Validate clinical trial findings using registries (e.g., Flatiron Health EHR data) to assess external validity .

Q. How can researchers reconcile discrepancies between real-world evidence (RWE) and clinical trial data for this compound?

  • Methodological Answer: Apply propensity score matching to align RWE and trial cohorts:

  • Covariate Balancing: Match patients by age, prior therapies, and comorbidities to reduce selection bias .
  • Sensitivity Analysis: Test robustness by excluding outliers (e.g., patients with off-label dosing) .
  • Example: In follicular lymphoma, RWE showed lower ORR (66%) for this compound + R-CHOP vs. trials (88–93%), highlighting regimen adherence disparities .

Data Contradiction Analysis Framework

Variable Clinical Trial Data Real-World Data Resolution Strategy
ORR (DLBCL)92.89% (combination therapy)66% (combination therapy)Adjust for adherence/comorbidities
Median PFS (Maintenance)75% at 2 years (MRD-negative)61% at 2 yearsValidate MRD thresholds
Safety (Grade ≥3 AEs)22% (neutropenia)34% (neutropenia)Analyze prophylactic support usage
Data synthesized from .

Key Considerations for Experimental Design

  • Dose Optimization: Use Bayesian adaptive designs to identify MTD in phase I/II trials, especially when combining with anti-CD20 antibodies .
  • Biomarker Integration: Prioritize MRD assessment via next-generation sequencing (NGS) over traditional imaging to detect early relapse .
  • Ethical Compliance: Obtain IRB approval for biospecimen use (e.g., GEMINI guidelines for sample collection/storage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.